![molecular formula C19H22N2O6 B2873897 Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate CAS No. 1219906-81-6](/img/structure/B2873897.png)
Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a direct and concise method was reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate and its derivatives have been synthesized and studied for various properties and potential applications. Research highlights include:
Synthetic Methodologies : Innovative synthetic routes have been developed for creating complex molecules, including those with the this compound structure. For example, one-pot synthesis strategies have been employed to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, showcasing advanced techniques in creating structurally complex and potentially bioactive molecules (Ahmed et al., 2016).
Chemical Reactivity and Interactions : Studies on compounds with similar structures have explored their reactivity and interactions with other chemical entities. For instance, the reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines have been documented, highlighting the versatility and reactivity of such compounds, which may relate to the broader chemical family of this compound (Vasileva et al., 2018).
Biological Evaluation : Various derivatives have been synthesized and biologically evaluated, showing significant potential in fields such as antimicrobial activities. This includes the synthesis and characterization of novel piperazine derivatives with assessments of their in vitro antimicrobial properties, indicating a wide range of potential applications in medical and pharmaceutical research (Rajkumar et al., 2014).
Potential Therapeutic Applications : While direct studies on this compound specifically might be limited, research on structurally related compounds suggests potential therapeutic applications, especially in the realm of antimicrobial and possibly anticancer therapies. The exploration of cyclic hydroxamic acids and lactams, for instance, provides insights into the potential for developing new drugs based on similar molecular frameworks (Hartenstein & Sicker, 1993).
作用機序
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been shown to target various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties that enhance their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that the compound may have similar effects.
将来の方向性
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
特性
IUPAC Name |
ethyl 2-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-2-25-19(24)18(23)21-7-5-20(6-8-21)17(22)14-10-13(14)12-3-4-15-16(9-12)27-11-26-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHRILCVSELDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)

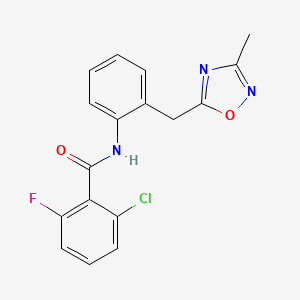

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)
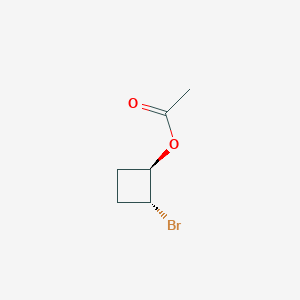
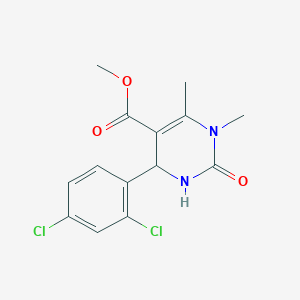


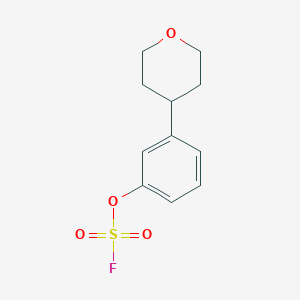

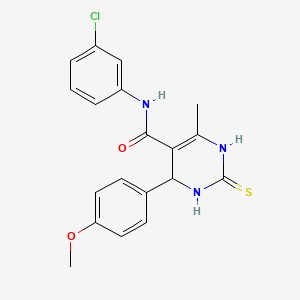
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)